molecular formula C8H6LiN3O2 B2459123 6-メチル-[1,2,4]トリアゾロ[4,3-a]ピリジン-3-カルボン酸リチウム CAS No. 2361634-03-7

6-メチル-[1,2,4]トリアゾロ[4,3-a]ピリジン-3-カルボン酸リチウム

カタログ番号: B2459123
CAS番号: 2361634-03-7
分子量: 183.1
InChIキー: FWKMJIPYDIFEKH-UHFFFAOYSA-M
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“Lithium;6-methyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate” is a compound that contains a lithium ion and a 6-methyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate ion . It is a part of the triazolo[4,3-a]pyridine family, which has been studied for its potential antiviral and antimicrobial activities .


Synthesis Analysis

The synthesis of similar compounds involves aromatic nucleophilic substitution . For instance, 4-chloro-8-methyl [1,2,4]triazolo [4,3- a ]quinoxaline-1-amine was reacted with different amines and triazole-2-thiol to synthesize a series of novel [1,2,4]triazolo [4,3- a ]quinoxaline derivatives .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various techniques such as 1H and 13C nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis . The structure of these compounds is characterized by the presence of a triazolo[4,3-a]pyridine ring .


Chemical Reactions Analysis

Triazolo[4,3-a]pyridine compounds have been found to react with various elements. For example, it reacts with europium under solvothermal conditions in pyridine to yield a homoleptic framework containing Eu II centers .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For instance, one such compound was found to be a pale yellow solid with a melting point of 188–189 °C . Its 1H NMR (200 MHz, DMSO) and 13C NMR (50 MHz, DMSO) spectra were also reported .

科学的研究の応用

抗菌作用

AT29728は、いくつかの抗菌薬を含むトリアゾールファミリーに属します。これらの化合物は、必須の細胞プロセスを阻害することによって細菌の増殖を阻害します。 研究者は、特に多剤耐性病原体に対する抗菌剤としてのAT29728の可能性を探ってきました .

抗真菌特性

フルコナゾールやボリコナゾールなどのトリアゾール含有薬は、真菌感染症の治療に広く使用されています。AT29728の構造は、抗真菌活性も有している可能性を示唆しています。 さまざまな真菌株に対するその有効性を調査すると、貴重な洞察が得られる可能性があります .

抗ウイルス可能性

トリアゾール誘導体の抗ウイルス療法における成功を考えると、AT29728は調査の価値があります。研究者は、類似の化合物を抗ウイルス特性について研究してきました。 AT29728のウイルス複製への影響を評価することにより、新規の抗ウイルス治療の開発に貢献できます .

抗酸化活性

トリアゾール誘導体は、多くの場合、抗酸化特性を示します。AT29728の構造は、フリーラジカルを捕捉し、細胞を酸化損傷から保護する可能性を示唆しています。 その抗酸化の可能性を調査すると、健康食品や病気の予防への応用につながる可能性があります .

抗炎症および鎮痛効果

トリアゾールは、抗炎症および鎮痛特性について研究されています。AT29728のユニークな構造は、これらの効果に貢献する可能性があります。 炎症性経路と疼痛調節に対するその影響を研究すると、治療上の用途が明らかになる可能性があります .

抗てんかんおよび降圧の可能性

ルフィナミドやトラピジルなどのトリアゾール含有薬は、抗てんかんおよび降圧特性を持っています。AT29728の分子の特徴は、同様の用途に適した候補となっています。 神経活動と血圧調節に対するその影響を調査することは、価値があるかもしれません .

作用機序

Target of Action

The primary targets of AT29728 are c-Met/VEGFR-2 kinases . These kinases play a crucial role in cell proliferation and survival, making them important targets for anti-cancer therapies .

Mode of Action

AT29728 interacts with its targets, c-Met/VEGFR-2 kinases, inhibiting their activity . This inhibition disrupts the signaling pathways that these kinases are involved in, leading to changes in cellular processes .

Biochemical Pathways

The inhibition of c-Met/VEGFR-2 kinases by AT29728 affects several biochemical pathways. Most notably, it disrupts the pathways involved in cell proliferation and survival . The downstream effects of this disruption include the induction of cell cycle arrest and apoptosis .

Pharmacokinetics

Similar compounds have shown enhancements in oral bioavailability, half-life (t1/2), and ex vivo duration of action

Result of Action

The result of AT29728’s action is the inhibition of cell proliferation and the induction of apoptosis . This is achieved through the disruption of c-Met/VEGFR-2 signaling, leading to cell cycle arrest and the initiation of programmed cell death .

Action Environment

The action, efficacy, and stability of AT29728 can be influenced by various environmental factors. For instance, the storage temperature and physical form of the compound can affect its stability . Additionally, the compound’s efficacy can be influenced by factors such as the concentration of the compound and the presence of other substances in the environment .

実験室実験の利点と制限

One advantage of using Lithium;6-methyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate in lab experiments is its ability to cross the blood-brain barrier, which allows it to directly target the brain. However, one limitation is that Lithium;6-methyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate can be toxic at high concentrations, which can limit its use in certain experiments.

将来の方向性

There are several future directions for the study of Lithium;6-methyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate. One direction is to further investigate its mechanism of action and its potential use in the treatment of neurodegenerative diseases. Another direction is to study the effects of Lithium;6-methyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate on other neurological disorders, such as depression and anxiety. Additionally, the development of new analogs of Lithium;6-methyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate with improved efficacy and reduced toxicity is an area of interest for future research.
Conclusion:
In conclusion, Lithium;6-methyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate is a novel lithium-containing compound that has potential applications in the field of neuroscience. Its neuroprotective effects and ability to cross the blood-brain barrier make it an attractive compound for further study. However, more research is needed to fully understand its mechanism of action and potential therapeutic uses.

合成法

Lithium;6-methyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate can be synthesized through a two-step process. The first step involves the synthesis of 6-methyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid, which can be achieved through a reaction between 6-methylpyridine-3-carboxylic acid and hydrazine hydrate. The second step involves the reaction of the resulting acid with lithium hydroxide to form Lithium;6-methyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate.

特性

IUPAC Name

lithium;6-methyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2.Li/c1-5-2-3-6-9-10-7(8(12)13)11(6)4-5;/h2-4H,1H3,(H,12,13);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWKMJIPYDIFEKH-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].CC1=CN2C(=NN=C2C(=O)[O-])C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6LiN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。